molecular formula C15H13NO B140440 5-Benzyloxyindole CAS No. 1215-59-4

5-Benzyloxyindole

Cat. No.: B140440
CAS No.: 1215-59-4
M. Wt: 223.27 g/mol
InChI Key: JCQLPDZCNSVBMS-UHFFFAOYSA-N
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Description

5-Benzyloxyindole is an organic compound with the molecular formula C15H13NO. It is a derivative of indole, where a benzyl group is attached to the oxygen atom at the 5-position of the indole ring. This compound is known for its applications in various chemical reactions and its role as a building block in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Benzyloxyindole can be synthesized through several methods. One common method involves the reduction of 4-benzyloxy-2-(2-pyrrolidinylvinyl)nitrobenzene using hydrogen in the presence of 5% rhodium on charcoal and iron (II) acetate in tetrahydrofuran at room temperature for 9 hours . Another method involves the regioselective preparation of CF3-β-tryptamine derivatives via base-free thermal ring-opening reaction of N-nosyl-2-CF3-aziridine with indoles .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of catalysts and specific reaction conditions ensures efficient production.

Chemical Reactions Analysis

Types of Reactions: 5-Benzyloxyindole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 5-Hydroxyindole
  • 7-Benzyloxyindole
  • 6-Bromoindole
  • 5-Fluoroindole
  • 5-Iodoindole

Comparison: 5-Benzyloxyindole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. For example, 7-Benzyloxyindole has been shown to attenuate the virulence of Staphylococcus aureus, whereas this compound is more commonly used in synthetic chemistry and medicinal applications .

Biological Activity

5-Benzyloxyindole is a compound recognized for its significant biological activities, particularly in the fields of cancer research and antifungal studies. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyloxy group attached to the indole structure. The molecular formula is C16H15NC_{16}H_{15}N, which contributes to its diverse biological activities. The indole moiety is known for its role in various biological processes, including modulation of neurotransmitter systems and influence on cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an effective anticancer agent, particularly when incorporated into platinum(IV) complexes.

Research Findings

  • Platinum(IV) Complexes : Three platinum(IV) complexes incorporating this compound were synthesized and tested for cytotoxicity against various human cancer cell lines. These complexes exhibited significantly higher anticancer activity compared to traditional chemotherapeutic agents such as cisplatin, oxaliplatin, and carboplatin. The results indicated a promising avenue for developing more effective cancer treatments using this compound .
  • Mechanism of Action : The proposed mechanism involves the interaction of this compound with cellular targets, leading to apoptosis in cancer cells. Studies suggest that the indole structure facilitates binding to DNA and other biomolecules, disrupting their normal function and promoting cell death .

Antifungal Activity

In addition to its anticancer properties, this compound has shown efficacy against fungal pathogens, particularly Candida albicans.

Case Studies

  • Biofilm Inhibition : A study demonstrated that 7-benzyloxyindole (a derivative) significantly inhibited biofilm formation in C. albicans, outperforming conventional antifungal agents like fluconazole. The inhibition was dose-dependent, with notable reductions in biofilm thickness observed under microscopy .
  • Survival Rates in Model Organisms : In Caenorhabditis elegans models infected with C. albicans, treatment with benzyloxyindole derivatives improved survival rates significantly compared to untreated controls. This suggests that these compounds may serve as effective therapeutic agents against fungal infections .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Properties
Indole-3-Glyoxylic AcidIndole core with glyoxylic acidKnown for plant growth regulation
5-Methoxyindole-3-Glyoxylic AcidMethoxy substitution instead of benzyloxyExhibits different solubility properties
5-Bromoindole-3-Glyoxylic AcidBromine substitutionEnhanced reactivity in electrophilic aromatic substitution
5-BenzylindoleLacks glyoxylic acid functionalityPrimarily studied for neuroprotective effects

The unique combination of the benzyloxy group and glyoxylic acid functionality in this compound enhances its bioactivity compared to other similar compounds, making it a candidate for further therapeutic exploration .

Properties

IUPAC Name

5-phenylmethoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-2-4-12(5-3-1)11-17-14-6-7-15-13(10-14)8-9-16-15/h1-10,16H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQLPDZCNSVBMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80153285
Record name Indole, 5-benzyloxy-
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Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215-59-4
Record name 5-Benzyloxyindole
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Record name 5-Benzyloxyindole
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Record name 1215-59-4
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Record name Indole, 5-benzyloxy-
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Record name 5-benzyloxyindole
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Record name 5-BENZYLOXYINDOLE
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Synthesis routes and methods

Procedure details

Crude N-(2-hydroxyethyl)-5-benzyloxyindole (11.09 g, 42.1 mmol), acetic anhydride (4.36 mL, 46.3 mmol), triethylamine (6.50 mL,46.3 mmol), and DMAP (100 mg) were stirred together in THF for 1 hour before standard aqueous workup provided N-2-acetoxyethyl)-5-benzyloxyindole as a clear oil (13.0 g, 99%). 1H NMR (500 MHz, CDCl3) δ 7.51 (d, J=8.1 Hz, 2H), 7.42 (t, J=8.1 Hz, 2H), 7.35 (s, 1H), 7.27 (d, J=8.9 Hz, 1H), 7.21 (d, J=2.4 Hz, 1H), 7.09 (d, J=3.1 Hz, 1H), 7.01 (dd, J=2.4, 8.1 Hz, 1H), 6.47 (dd, J=0.8, 3.1 Hz, 1H),5.14(s,2H), 4.37 (t, J=5.0 Hz 2H), 4.31(t, J=5.0 Hz, 2H), 2.02 (s, 3H).
Name
N-(2-hydroxyethyl)-5-benzyloxyindole
Quantity
11.09 g
Type
reactant
Reaction Step One
Quantity
4.36 mL
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
99%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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